molecular formula C16H14N2O2 B3126916 2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3,4-oxadiazole CAS No. 338393-69-4

2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3,4-oxadiazole

Cat. No.: B3126916
CAS No.: 338393-69-4
M. Wt: 266.29 g/mol
InChI Key: TYQWIGAIJAUOMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3,4-oxadiazole typically involves the reaction of 4-methylphenylmethanol with 4-hydroxybenzohydrazide to form an intermediate, which is then cyclized to produce the oxadiazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

Scientific Research Applications

2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3,4-oxadiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3,4-oxadiazole include other oxadiazole derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the oxadiazole ring with the 4-methylphenylmethoxy group. This structural feature may confer specific biological activities and chemical properties that are distinct from other oxadiazole derivatives .

Properties

IUPAC Name

2-[4-[(4-methylphenyl)methoxy]phenyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-12-2-4-13(5-3-12)10-19-15-8-6-14(7-9-15)16-18-17-11-20-16/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQWIGAIJAUOMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NN=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601210866
Record name 2-[4-[(4-Methylphenyl)methoxy]phenyl]-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601210866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665870
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

338393-69-4
Record name 2-[4-[(4-Methylphenyl)methoxy]phenyl]-1,3,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338393-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-[(4-Methylphenyl)methoxy]phenyl]-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601210866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.